![molecular formula C14H18N2O2 B4796259 3-(butyrylamino)-N-cyclopropylbenzamide](/img/structure/B4796259.png)
3-(butyrylamino)-N-cyclopropylbenzamide
Description
3-(Butyrylamino)-N-cyclopropylbenzamide is a compound of interest in various fields of chemistry and pharmacology due to its unique molecular structure. Although direct studies specifically addressing this compound were not found, insights can be drawn from related research on similar benzamide derivatives and cyclopropyl compounds. These compounds are widely studied for their chemical properties, synthesis methods, molecular structure analysis, and applications in different chemical reactions.
Synthesis Analysis
The synthesis of benzamide derivatives and cyclopropyl-containing compounds generally involves complex organic reactions. For example, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide involved the acylation reaction of aminophenol with methoxybenzoylchloride, characterized by NMR and elemental analysis, indicating a method that might be adaptable for synthesizing similar compounds (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be determined by techniques such as X-ray diffraction and DFT calculations. The study by Karabulut et al. demonstrated how intermolecular interactions, including dimerization and crystal packing, influence the molecular geometry of benzamide derivatives, providing insights into the structural aspects of similar compounds.
Chemical Reactions and Properties
Cyclopropyl compounds exhibit diverse reactivity in chemical reactions. For instance, the divergent reactivity of cyclopropenes in Rh(III)-catalyzed C-H activation/cycloaddition reactions has been explored, offering insights into the chemoselectivity and mechanism of reactions involving cyclopropyl groups (Guo & Xia, 2015).
Physical Properties Analysis
While specific studies on the physical properties of 3-(butyrylamino)-N-cyclopropylbenzamide were not found, research on similar compounds can provide valuable information. The physical properties, including solubility, melting point, and crystal structure, are critical for understanding the compound's behavior in different environments and its application potential.
Chemical Properties Analysis
The chemical properties of benzamide derivatives and cyclopropyl compounds, such as acidity/basicity, reactivity with various chemical agents, and stability under different conditions, are essential for their application in synthesis and drug design. For example, the synthesis and study of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids give insight into the coordination to metal centers affecting photophysical properties and ligand conformation (Tzimopoulos et al., 2010).
properties
IUPAC Name |
3-(butanoylamino)-N-cyclopropylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-4-13(17)15-12-6-3-5-10(9-12)14(18)16-11-7-8-11/h3,5-6,9,11H,2,4,7-8H2,1H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZLNCMOWQZSJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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